COG-1410 is classified as an antimicrobial peptide and a neuroprotective agent. It was synthesized using solid-phase peptide synthesis techniques, achieving a purity of over 95% verified by high-performance liquid chromatography and mass spectrometry. The peptide is derived from the N-terminal domain of apolipoprotein E, which plays crucial roles in lipid metabolism and neuroprotection in mammals .
The synthesis of COG-1410 employs conventional solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After synthesis, the peptide undergoes deprotection and cleavage from the resin, followed by purification using high-performance liquid chromatography. The final product is characterized by mass spectrometry to ensure its identity and purity .
COG-1410 has a molecular weight of approximately 1,410 Da. Its structure features a unique arrangement of amino acids that allows it to interact effectively with biological membranes, contributing to its antimicrobial and neuroprotective properties. The presence of aminoisobutyric acid enhances its stability and resistance to enzymatic degradation .
COG-1410 exhibits significant bactericidal activity against various pathogens, including multidrug-resistant strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Studies have shown that COG-1410 can synergistically enhance the effects of conventional antibiotics like polymyxin B, thereby reducing the effective concentration needed for therapeutic efficacy . Additionally, it has been observed to modulate inflammatory responses in neurodegenerative conditions, indicating its multifaceted role in cellular interactions .
The mechanism of action for COG-1410 primarily involves its ability to penetrate bacterial membranes and disrupt their integrity. This disruption leads to leakage of intracellular components and ultimately cell death. In neurological contexts, COG-1410 has been shown to cross the blood-brain barrier effectively, where it exerts protective effects against neuroinflammation and promotes neuronal survival following ischemic injury . The peptide's interaction with microglial cells suggests it may also modulate immune responses in the central nervous system .
COG-1410 is soluble in water and dimethyl sulfoxide, making it suitable for various experimental applications. Its stability at physiological pH allows for effective use in biological assays. The compound maintains a high degree of structural integrity under standard laboratory conditions, which is critical for its functional applications .
Research indicates that COG-1410 retains its bioactivity across a range of concentrations, demonstrating effective antimicrobial action with minimal cytotoxicity towards human cells. Its ability to induce reactive astrocyte transformation in neurodegenerative models further supports its therapeutic potential in cognitive disorders .
COG-1410 has promising applications in both antimicrobial therapy and neuroprotection. Its use as an antimicrobial agent is particularly relevant given the rise of antibiotic-resistant infections. In neuroscience, COG-1410 is being explored for its potential to enhance cognitive function following traumatic brain injuries and in conditions such as Alzheimer's disease by reducing amyloid-beta deposition and promoting neuronal health . Ongoing research aims to further elucidate its mechanisms and expand its therapeutic applications across various fields.
In the CNS, ApoE is primarily synthesized by astrocytes and microglia. It mediates cholesterol homeostasis by forming high-density lipoprotein (HDL)-like particles that deliver lipids to neurons via low-density lipoprotein receptors (LDLR, LRP1). This process supports synaptic plasticity, neurite outgrowth, and membrane repair [9]. Additionally, ApoE exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from activated microglia and enhancing amyloid-β (Aβ) clearance pathways [4] [8].
Therapeutic use of full-length ApoE is hindered by its large molecular size (34 kDa), which impedes blood-brain barrier (BBB) penetration. Its isoform-specific toxicity—particularly APOE4’s propensity to misfold and exacerbate neuroinflammation—further complicates clinical deployment. Additionally, recombinant ApoE has poor biostability in physiological environments [9] [3].
ApoE-mimetic peptides replicate the receptor-binding domain of native ApoE (residues 130-150) while overcoming its limitations. These peptides are small synthetic molecules (typically 10–20 residues) with enhanced BBB permeability, tunable stability, and reduced risk of isoform-dependent toxicity. COG-1410 exemplifies this strategy by emulating ApoE’s neuroprotective functions without its structural constraints [8] [6].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: